molecular formula C17H14ClN3O2 B11256831 2-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

2-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B11256831
M. Wt: 327.8 g/mol
InChI Key: IWOWZPJWNNYNHN-UHFFFAOYSA-N
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Description

    2-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide: is a heterocyclic compound with a complex structure.

  • It contains an indole moiety (the pyrido[1,2-A]pyrimidin-3-YL part) and a benzamide group.
  • The compound’s systematic name indicates its chlorine substitution, dimethyl groups, and the oxo group within the pyrido[1,2-A]pyrimidine ring.
  • It has potential biological activities due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of investigation.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed research and applications are continually evolving, so further studies are essential to fully understand its potential

    Properties

    Molecular Formula

    C17H14ClN3O2

    Molecular Weight

    327.8 g/mol

    IUPAC Name

    2-chloro-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

    InChI

    InChI=1S/C17H14ClN3O2/c1-10-6-5-9-21-15(10)19-11(2)14(17(21)23)20-16(22)12-7-3-4-8-13(12)18/h3-9H,1-2H3,(H,20,22)

    InChI Key

    IWOWZPJWNNYNHN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=CC=C3Cl)C

    Origin of Product

    United States

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